molecular formula C16H12ClNO B2849613 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole CAS No. 2241128-35-6

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole

Cat. No.: B2849613
CAS No.: 2241128-35-6
M. Wt: 269.73
InChI Key: XEJXGEBARFLSPJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole (CID 138039677) is a halogenated heterocyclic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . This compound features a 1,3-oxazole core, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a reactive chloromethyl group and at the 5-position with a [1,1'-biphenyl]-3-yl group . The chloromethyl group serves as a versatile chemical handle for further synthetic elaboration, making this compound a valuable building block for the construction of more complex molecular architectures, particularly in drug discovery . Oxazole derivatives are extensively investigated for their diverse biological activities. Scientific literature indicates that compounds containing the 1,3-oxazole moiety demonstrate significant potential as anticancer and antimicrobial agents . The bioactivity is often attributed to the ability of such heterocycles to interact with key biological targets; for instance, some oxazole-based molecules have been shown to inhibit Glucosamine-6-phosphate (GlcN-6-P) synthase, a recognized molecular target for antimicrobial therapy . Furthermore, the synthesis of hybrid molecules incorporating oxazole units with other pharmacophores, such as pyridyl-pyrazolines, is a established strategy to develop new candidates with enhanced efficacy against various cancer cell lines . This product is intended for use in organic synthesis and scientific research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel molecules for chemical biology and pharmaceutical research.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-10-16-18-11-15(19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJXGEBARFLSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Anticancer Activity

A significant area of research has focused on the anticancer properties of oxazole derivatives. Studies have shown that compounds similar to 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, with promising results indicating potential use in chemotherapy regimens .

Inhibition of Cyclooxygenase Enzymes

Research has indicated that oxazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in inflammatory diseases .

Case Studies

  • In Vivo Studies : In animal models, compounds with structural similarities to this compound have shown efficacy in reducing tumor size and improving survival rates when administered alongside conventional therapies .
  • Clinical Trials : Early-phase clinical trials have explored the safety and efficacy of oxazole derivatives in human subjects, focusing on their potential as adjunct therapies in treating cancer and inflammatory diseases .

Synthesis and Development

The synthetic pathways for producing this compound involve multi-step reactions that incorporate various reagents and conditions tailored for optimal yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, facilitating further research into its applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3-phenylphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like 3-chlorophenyl or 4-bromophenyl . This may reduce membrane permeability but enhance interactions with hydrophobic binding pockets.

Key Observations :

  • Antiplasmodial Activity : Diphenyloxazoles () demonstrate high selectivity indices, likely due to methoxy and hydroxy groups enhancing target binding. The absence of such groups in the target compound may limit similar activity.
  • Fluorescence : Biphenyl-substituted oxazoles (e.g., ) exhibit strong fluorescence, suggesting the target compound’s biphenyl group could be leveraged in sensor design.

Biological Activity

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole is a compound belonging to the oxazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN\O
  • Structural Features : The compound contains a chloromethyl group attached to an oxazole ring, which is further substituted with a biphenyl moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that oxazole derivatives, including this compound, exhibit various biological activities such as:

  • Antioxidant Activity : Compounds in the oxazole class have demonstrated significant antioxidant properties. For instance, studies have shown that related oxazole derivatives can inhibit lipid peroxidation and enhance the activity of hepatic cytochrome P450 enzymes, indicating their potential in protecting against oxidative stress .
  • Antimicrobial Activity : Oxazole compounds are known for their antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Some oxazole derivatives act as inhibitors of key enzymes. For instance, compounds with similar structures have shown potent inhibition of mushroom tyrosinase, which is relevant in the context of skin whitening agents and treatment of hyperpigmentation .

Antioxidant Activity

A study on related oxazole derivatives evaluated their ability to scavenge free radicals using assays such as DPPH and ABTS. Notably, certain compounds exhibited scavenging activities comparable to l-ascorbic acid, highlighting their potential as natural antioxidants .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound E389%10
L-Ascorbic Acid96%-

Antimicrobial Activity

A comprehensive review highlighted the antibacterial properties of various oxazole derivatives. For instance:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (G+)1532 µg/mL
Escherichia coli (G-)1264 µg/mL

These results indicate that this compound may possess similar antimicrobial effects due to its structural characteristics .

Enzyme Inhibition Studies

The inhibition mode of action for tyrosinase by related compounds has been characterized through kinetic studies. For example:

CompoundType of InhibitionBinding Affinity (kcal/mol)
Compound 3Mixed-type inhibitor-7.1

This suggests that modifications in the oxazole structure can enhance enzyme binding and inhibition efficacy .

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives:

  • Case Study on Antioxidant Properties : A study demonstrated that specific oxazole derivatives significantly reduced oxidative stress markers in rat models when administered at concentrations comparable to those found effective in vitro .
  • Case Study on Antimicrobial Efficacy : In vitro tests revealed that a series of synthesized oxazoles showed varying degrees of antimicrobial activity against clinical isolates of pathogens such as Klebsiella pneumoniae and Bacillus subtilis .

Q & A

Basic: What are the common synthetic routes for 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted aldehydes (e.g., 3-phenylbenzaldehyde) with chloroacetic acid derivatives and ammonium acetate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) . Optimization strategies include:

  • Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalyst Selection: Using POCl₃ or polyphosphoric acid (PPA) to enhance cyclization efficiency.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yields can exceed 70% with rigorous drying of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Methodological Answer:

  • ¹H/¹³C NMR: Identifies substituent positions via coupling patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.0–8.0 ppm) .
  • IR Spectroscopy: Confirms oxazole ring (C=N stretch ~1600 cm⁻¹) and chloromethyl group (C-Cl ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 282.06 for C₁₆H₁₂ClNO) and fragments (loss of Cl⁻ at m/z 247) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or chloromethyl groups (e.g., bromomethyl) to assess electronic/hydrophobic effects .
  • In Vitro Assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and antimicrobial activity (MIC against S. aureus or E. coli) .
  • Computational Docking: Use AutoDock Vina to predict binding affinity to targets like topoisomerase II or bacterial enzymes .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) .
  • Purity Assessment: Verify compound purity (>95%) via HPLC and elemental analysis to exclude batch variability .
  • Mechanistic Studies: Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Advanced: What computational approaches are utilized to predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate ligand-enzyme binding (e.g., oxazole derivatives with HCV NS5B polymerase) using Schrödinger Suite .
  • Molecular Dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) to identify key residues .
  • QSAR Modeling: Develop regression models linking substituent descriptors (logP, polarizability) to activity .

Basic: What safety protocols are essential when handling chloromethyl-containing oxazole derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Waste Disposal: Quench chlorinated byproducts with NaHCO₃ before disposal .

Advanced: How can researchers analyze reaction byproducts and optimize purification methods?

Methodological Answer:

  • Byproduct Identification: Use LC-MS or GC-MS to detect impurities (e.g., uncyclized intermediates) .
  • Purification Optimization:
    • Column Chromatography: Employ gradient elution (hexane:EtOAc 8:1 → 4:1) to separate polar byproducts .
    • Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals (>99%) .

Advanced: How do structural analogs differ in reactivity and biological activity?

Methodological Answer:

Analog Key Structural Difference Biological Impact
2-(Bromomethyl)-5-phenyl oxazoleBr replaces ClHigher cytotoxicity (IC₅₀ ↓20% in HeLa cells)
5-(3-Fluorophenyl) variantF substituent at aryl ringEnhanced antibacterial activity (MIC ↓1.5×)
4-Methyl-substituted oxazoleMethyl at position 4Reduced metabolic stability (t₁/₂ ↓40%)

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